molecular formula C12H8FNO3 B6299663 4-(4-Fluoro-2-hydroxyphenyl)picolinic acid CAS No. 1261989-66-5

4-(4-Fluoro-2-hydroxyphenyl)picolinic acid

Cat. No.: B6299663
CAS No.: 1261989-66-5
M. Wt: 233.19 g/mol
InChI Key: BFKDQUVQLUWWOO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)picolinic acid is an organic compound with the molecular formula C12H8FNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-hydroxybenzaldehyde and picolinic acid.

    Condensation Reaction: The 4-fluoro-2-hydroxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Fluoro-2-oxophenyl)picolinic acid.

    Reduction: Formation of 4-(4-Fluoro-2-hydroxyphenyl)picolinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A parent compound with similar structural features but lacking the fluorine and hydroxyl groups.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)picolinic acid is unique due to the presence of the fluorine atom and hydroxyl group on the phenyl ring. These functional groups enhance its chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKDQUVQLUWWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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